Nicotinic acid, hydrazide

Description

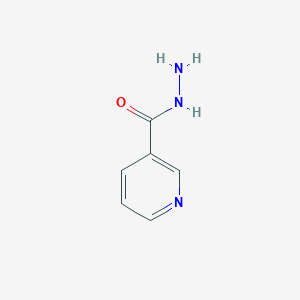

Structure

3D Structure

Properties

IUPAC Name |

pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSANSHCADHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020933 | |

| Record name | Nicotinic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-53-7 | |

| Record name | Nicotinic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINIC ACID HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF1LLO72TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Nicotinic Acid Hydrazide from Nicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing nicotinic acid hydrazide from nicotinic acid. The document details two prevalent methods: a two-step process involving esterification followed by hydrazinolysis, and an alternative route via the formation of an acid chloride intermediate. This guide is intended to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a clear visualization of the synthetic pathways.

Introduction

Nicotinic acid hydrazide is a vital building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives have demonstrated a wide range of biological activities, including antitubercular, antifungal, and antioxidant properties. The efficient and well-characterized synthesis of this key intermediate is therefore of significant interest to the scientific community. This guide will focus on the two most common and reliable methods for its preparation from nicotinic acid.

Synthetic Pathways

There are two primary, well-established routes for the synthesis of nicotinic acid hydrazide starting from nicotinic acid.

Route 1: Esterification followed by Hydrazinolysis. This is the most frequently employed method and involves two sequential steps:

-

Fischer Esterification: Nicotinic acid is first converted to its corresponding methyl ester, methyl nicotinate (B505614), through an acid-catalyzed reaction with methanol (B129727).

-

Hydrazinolysis: The resulting methyl nicotinate is then treated with hydrazine (B178648) hydrate (B1144303) to yield nicotinic acid hydrazide.

Route 2: Acid Chloride Formation followed by Reaction with Hydrazine. This alternative pathway also consists of two steps:

-

Acid Chloride Formation: Nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to produce nicotinoyl chloride.

-

Reaction with Hydrazine: The nicotinoyl chloride is subsequently reacted with hydrazine hydrate to form the final product.

The following diagrams, generated using Graphviz, illustrate these two synthetic workflows.

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

Data Presentation

The following tables summarize the quantitative data for the starting material, intermediates, and the final product for both synthetic routes.

Table 1: Physicochemical Properties and Yields

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 236-239 | - |

| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | 40-42[1][2] | 23.39[1][2] |

| Nicotinoyl Chloride | C₆H₄ClNO | 141.56 | 188-194 (as hydrochloride)[3] | 87.5[3] |

| Nicotinic Acid Hydrazide | C₆H₇N₃O | 137.14 | 159-161[4][5] | Route 1: 93.2[5] Route 2: 78.2[3] |

Table 2: Spectroscopic Data

| Compound | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Nicotinic Acid | 3000-2500 (O-H), 1705 (C=O), 1590 (C=C) | 13.5 (s, 1H, COOH), 9.1 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.5 (t, 1H) | 166.8, 154.2, 151.1, 137.5, 127.3, 123.8 |

| Methyl Nicotinate | 1728 (C=O), 1587 (C=N), 1292-1120 (C-O-C)[1][2] | 9.34 (s, 1H), 8.97 (d, 2H), 8.04 (s, 1H), 4.05 (s, 3H)[1][2] | 165.7, 153.5, 150.8, 137.1, 126.5, 123.5, 52.4 |

| Nicotinic Acid Hydrazide | 3187-3414 (N-H), 1635-1664 (C=O)[6] | 9.58-9.62 (s, 1H, NH), 4.52-4.60 (s, 2H, NH₂)[6] | 167.0, 152.8, 148.5, 135.4, 129.7, 123.6 |

Experimental Protocols

The following are detailed experimental protocols for the key reactions described in this guide.

Protocol 1: Synthesis of Methyl Nicotinate (Esterification)

This protocol is adapted from a sulfuric acid-catalyzed esterification reaction.[1][2]

Materials:

-

Nicotinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

10% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add nicotinic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for 13 hours with continuous stirring.

-

After cooling to room temperature, neutralize the reaction mixture with a 10% sodium bicarbonate solution until the effervescence ceases.

-

Extract the product into chloroform using a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl nicotinate.

-

Purify the product by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) (4:1) solvent system.

Protocol 2: Synthesis of Nicotinic Acid Hydrazide from Methyl Nicotinate (Hydrazinolysis)

This protocol details the conversion of methyl nicotinate to nicotinic acid hydrazide.[5]

Materials:

-

Methyl nicotinate (2.74 g, 20 mmol)

-

Anhydrous ethanol (15 mL)

-

80% Hydrazine hydrate (30 mmol)

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a 50 mL round-bottom flask, dissolve methyl nicotinate (2.74 g, 20 mmol) in anhydrous ethanol (15 mL) with stirring at room temperature until a clear solution is obtained.

-

Slowly add 80% hydrazine hydrate (30 mmol) dropwise to the solution. A white precipitate will form.

-

Continue stirring the reaction mixture at room temperature for 3 hours.

-

Filter the solid product using a Buchner funnel and wash with a small amount of cold ethanol.

-

Dry the resulting white needle-like crystals to obtain nicotinic acid hydrazide.

Protocol 3: Synthesis of Nicotinoyl Chloride

This protocol describes the formation of nicotinoyl chloride from nicotinic acid using thionyl chloride.[7][8]

Materials:

-

Nicotinic acid (1.23 g, 0.01 mole)

-

Thionyl chloride (10 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Vacuum source

Procedure:

-

In a round-bottom flask, add nicotinic acid (1.23 g, 0.01 mole) and thionyl chloride (10 mL).

-

Gently reflux the mixture for 2 hours.

-

After cooling, remove the excess thionyl chloride under vacuum to yield the crude nicotinoyl chloride as a yellow crystalline solid. This product can often be used in the next step without further purification.

Protocol 4: Synthesis of Nicotinic Acid Hydrazide from Nicotinoyl Chloride

This protocol details the reaction of nicotinoyl chloride with hydrazine hydrate.[3]

Materials:

-

Nicotinoyl chloride (0.03 mol)

-

Hydrazine hydrate (0.1 mol)

-

10% Aqueous sodium bicarbonate solution

-

Methanol for recrystallization

-

Beaker or flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Place the nicotinoyl chloride (0.03 mol) in a beaker or flask equipped with a magnetic stirrer.

-

Cool the vessel in an ice bath to 0°C.

-

Add hydrazine hydrate (0.1 mol) dropwise to the cooled acid chloride with vigorous stirring.

-

After the addition is complete, continue to stir the mixture at room temperature for 5 hours.

-

A solid will form, which is then collected by filtration.

-

Wash the solid with a 10% aqueous sodium bicarbonate solution and then with water.

-

Dry the solid in a vacuum.

-

Recrystallize the crude product from methanol to obtain pure nicotinic acid hydrazide.

Conclusion

The synthesis of nicotinic acid hydrazide from nicotinic acid can be reliably achieved through two primary multi-step pathways. The esterification-hydrazinolysis route generally offers higher yields for the final step and is a widely adopted method. The acid chloride route provides a viable alternative. The choice of synthetic route may depend on the availability of reagents, desired purity, and scale of the reaction. The detailed protocols and compiled data in this guide should serve as a valuable resource for researchers and professionals in the field of medicinal and organic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 3. jrmg.um.edu.my [jrmg.um.edu.my]

- 4. Nicotinic hydrazide 97 553-53-7 [sigmaaldrich.com]

- 5. NICOTINIC ACID HYDRAZIDE | 553-53-7 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of Nicotinic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid hydrazide, also known as isoniazid (B1672263) (INH), is a cornerstone in the treatment of tuberculosis.[1][2] It is a prodrug that requires activation by mycobacterial enzymes to exert its bactericidal effect.[1][2][3] A thorough understanding of its physicochemical properties is paramount for researchers and professionals involved in drug development, formulation, and optimization. This guide provides a comprehensive overview of the core physicochemical characteristics of nicotinic acid hydrazide, detailed experimental protocols for their determination, and a visualization of its metabolic activation and mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various pharmaceutical formulations.

Table 1: General and Physical Properties of Nicotinic Acid Hydrazide

| Property | Value | References |

| Chemical Name | Pyridine-3-carbohydrazide | [4][5] |

| Synonyms | Isoniazid, Nicotinohydrazide | [6][7] |

| Molecular Formula | C₆H₇N₃O | [4][7] |

| Molecular Weight | 137.14 g/mol | [5][8] |

| Appearance | White to off-white crystalline powder or needles | [4][6][8] |

| Melting Point | 159-164 °C | [4][6][9] |

| pKa | 11.43 ± 0.10 (Predicted) | [9][10] |

| LogP | -0.7 | [8] |

Table 2: Solubility Profile of Nicotinic Acid Hydrazide

| Solvent | Solubility | References |

| Water | Soluble (50 mg/mL) | [9][11] |

| Alcohol | Soluble | [8][9] |

| Benzene | Slightly soluble | [6] |

Table 3: Spectroscopic Data of Nicotinic Acid Hydrazide

| Spectroscopic Technique | Key Data Points | References |

| Infrared (IR) Spectroscopy (KBr pellet) | Carbonyl (C=O) group: ~1635-1664 cm⁻¹, NH and NH₂ groups: ~3187-3414 cm⁻¹ | [12] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆) | NH proton: δ ~10.10 ppm, Pyridine (B92270) ring protons: δ ~7.63-9.17 ppm, NH₂ protons: δ ~5.25 ppm | [13] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbonyl carbon: ~162.00–170.39 ppm | [12] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption bands around 205 nm and 255-275 nm are characteristic of the aromatic pyridine ring. |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered nicotinic acid hydrazide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of approximately 10-20 °C per minute initially.

-

Observation: Once the temperature is within 15-20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility is a critical factor influencing a drug's bioavailability.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, benzene) are used.

-

Equilibrium Method (Shake-Flask):

-

An excess amount of nicotinic acid hydrazide is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

-

Quantification: The concentration of nicotinic acid hydrazide in the clear, saturated filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The concentration at saturation represents the solubility.

Determination of pKa (Potentiometric Titration)

The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility and ability to cross biological membranes.

Methodology:

-

Solution Preparation: A standard solution of nicotinic acid hydrazide of known concentration (e.g., 0.01 M) is prepared in water.

-

Titration Setup: A calibrated pH meter with a combination electrode is immersed in the solution, which is continuously stirred.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation: Approximately 1-2 mg of dry nicotinic acid hydrazide is ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powder mixture is placed into a pellet die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of nicotinic acid hydrazide is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

UV-Vis spectroscopy is useful for analyzing compounds with chromophores, such as aromatic rings.

Methodology:

-

Solution Preparation: A dilute solution of nicotinic acid hydrazide is prepared in a suitable solvent that does not absorb in the region of interest (e.g., water or ethanol).

-

Spectral Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer. A cuvette containing the pure solvent is used as a blank to zero the instrument.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding absorbance values are determined.

Mechanism of Action and Metabolic Activation

Nicotinic acid hydrazide, as the antitubercular drug isoniazid, is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus.

Caption: Metabolic activation and mechanism of action of Isoniazid.

The process begins with the passive diffusion of isoniazid into the mycobacterial cell.[14] Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates isoniazid, converting it into a reactive isonicotinic acyl radical.[1][2] This radical then covalently couples with NADH to form a nicotinoyl-NAD adduct.[1] This adduct binds tightly to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[2][14] The inhibition of InhA blocks the synthesis of mycolic acids, which are crucial long-chain fatty acids and integral components of the mycobacterial cell wall.[2][14] The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately results in bacterial cell death.[14]

Metabolism in Humans

In humans, nicotinic acid hydrazide is primarily metabolized in the liver, mainly through acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[3][15] This process leads to the formation of acetylisoniazid, which can be further metabolized.[15] Genetic variations in the NAT2 enzyme result in different rates of metabolism, categorizing individuals as "slow" or "fast" acetylators, which can influence both the efficacy and the potential for adverse effects, such as hepatotoxicity.[2][14]

Caption: Major metabolic pathways of Isoniazid in humans.

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of nicotinic acid hydrazide, along with standardized experimental protocols for their determination. The visualization of its mechanism of action and metabolic pathways offers a clear understanding of its biological activity. This comprehensive information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antitubercular agent, aiding in formulation development, quality control, and the design of novel derivatives with improved therapeutic profiles.

References

- 1. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. mdpi.com [mdpi.com]

- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. saltise.ca [saltise.ca]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. shimadzu.com [shimadzu.com]

Unveiling the Solid-State Architecture of Nicotinic Acid Hydrazide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of nicotinic acid hydrazide, a compound of significant interest in pharmaceutical research and drug development. Designed for researchers, scientists, and professionals in drug development, this document details the precise three-dimensional arrangement of atoms within the crystalline solid, offering insights into its physicochemical properties. The guide summarizes key quantitative crystallographic data, outlines detailed experimental protocols for its determination, and provides visual representations of its molecular structure and analytical workflow.

Core Crystallographic Data

The crystal structure of nicotinic acid hydrazide (C₆H₇N₃O) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Nicotinic Acid Hydrazide

| Parameter | Value |

| Empirical Formula | C₆H₇N₃O |

| Formula Weight | 137.15 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 3.8855 (7) Å |

| b | 10.5191 (5) Å |

| c | 15.9058 (9) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 650.10 (13) ų |

| Z | 4 |

| Density (calculated) | 1.401 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| F(000) | 288 |

Molecular Geometry

The molecular structure of nicotinic acid hydrazide is characterized by a pyridine (B92270) ring linked to a hydrazide group. The pyridine ring is essentially planar, while the hydrazide moiety exhibits a slight twist relative to the ring. The dihedral angle between the plane of the pyridine ring and the non-hydrogen atoms of the hydrazide group is 33.79 (9)°.[1] Selected bond lengths and angles are provided in Tables 2 and 3, respectively, offering a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1—N1 | 1.336 (2) |

| C5—N1 | 1.338 (2) |

| C6—N2 | 1.335 (2) |

| C6—O1 | 1.231 (2) |

| C6—C2 | 1.503 (2) |

| N2—N3 | 1.418 (2) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| C1—N1—C5 | 117.4 (2) |

| N3—N2—C6 | 118.5 (1) |

| O1—C6—N2 | 122.3 (2) |

| O1—C6—C2 | 120.2 (2) |

| N2—C6—C2 | 117.5 (2) |

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing of nicotinic acid hydrazide is stabilized by a network of intermolecular hydrogen bonds.[1] These interactions play a crucial role in the formation of the three-dimensional solid-state architecture. The primary hydrogen bonds observed are of the N—H···O and N—H···N types, creating a robust polymeric structure.[1] Details of the hydrogen bond geometry are summarized in Table 4.

Table 4: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N3—H3A···O1ⁱ | 0.86 | 2.11 | 2.963 (2) | 171 |

| N2—H2···N1ⁱⁱ | 0.86 | 2.22 | 3.065 (2) | 168 |

Symmetry codes: (i) x-1, y, z; (ii) -x+1/2, -y, z+1/2

Experimental Protocols

Synthesis and Crystallization

Nicotinic acid hydrazide was synthesized by the reaction of ethyl nicotinate (B505614) with hydrazine (B178648) hydrate (B1144303).[1] In a typical procedure, ethyl nicotinate (43.9 mmol) and 99% hydrazine hydrate (27.5 mmol) were refluxed in methanol (B129727) for 24 hours.[1] Upon cooling the resulting yellow solution to room temperature (298 K), the product precipitated. The precipitate was then washed with methanol and filtered. Colorless, needle-shaped crystals suitable for X-ray diffraction analysis were obtained by recrystallization from a 9:1 chloroform-methanol solution through slow evaporation at room temperature.[1]

X-ray Data Collection and Structure Refinement

A single crystal of nicotinic acid hydrazide with dimensions 0.46 × 0.30 × 0.20 mm was used for data collection.[1] Data were collected on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.[1] A total of 1534 reflections were measured, of which 1051 were independent.[1] The structure was solved by direct methods and refined on F² by full-matrix least-squares using the SHELXL97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Visualizations

To further elucidate the structural aspects and experimental workflow, the following diagrams are provided.

References

Solubility of Nicotinic Acid Hydrazide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of nicotinic acid hydrazide, a key chemical intermediate and potential active pharmaceutical ingredient (API). Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and analytical development. This document compiles available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the process.

Quantitative Solubility Data

The publicly available quantitative solubility data for nicotinic acid hydrazide in organic solvents is limited. Most sources provide qualitative descriptions rather than precise numerical values. The available data is summarized below. It is important to note that temperature, a critical factor influencing solubility, is often not specified in general chemical supplier datasheets.

| Solvent System | Concentration | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (364.59 mM)[1] | Not Specified | Sonication is recommended to achieve this solubility.[1] |

| Acetic Acid:Water (1:1) | 25 mg/mL[2] | Not Specified | A mixed aqueous-organic solvent system. |

| Water | 50 mg/mL[2] | Not Specified | Provided as a reference. |

Qualitative Solubility Information

Several sources provide qualitative descriptions of nicotinic acid hydrazide's solubility. These are useful for initial solvent screening but must be confirmed with quantitative measurements for precise applications.

| Solvent | Solubility Description |

| Alcohol (general) | Soluble[3][4][5] |

| Benzene | Slightly Soluble[6] |

It is evident that there is a significant gap in the literature regarding a comprehensive, quantitative solubility profile of nicotinic acid hydrazide in a broad range of common organic solvents such as various alcohols (methanol, ethanol, propanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate), and ethers (diethyl ether, tetrahydrofuran).

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of nicotinic acid hydrazide in their solvents of interest using established methods. The following is a detailed protocol for the isothermal shake-flask method, which is considered a reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of nicotinic acid hydrazide in a selected organic solvent at a specific temperature.

Materials:

-

Nicotinic acid hydrazide (of known purity)

-

Organic solvent of interest (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of nicotinic acid hydrazide of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of calibration standards of lower, known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response (e.g., peak area) versus concentration.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of nicotinic acid hydrazide to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the organic solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using the same analytical method used for the calibration standards.

-

Determine the concentration of nicotinic acid hydrazide in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of nicotinic acid hydrazide in the original, undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

- 1. Nicotinic acid hydrazide | TargetMol [targetmol.com]

- 2. 烟酰肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. NICOTINIC ACID HYDRAZIDE | 553-53-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 553-53-7 CAS MSDS (NICOTINIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Nicotinic Acid Hydrazide | 553-53-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Profiling of Nicotinic Acid Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of nicotinic acid hydrazide, a key pharmaceutical intermediate and a versatile building block in medicinal chemistry. By leveraging Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, we can elucidate the structural features of this molecule, ensuring its identity, purity, and conformational integrity. This document outlines the fundamental principles, experimental protocols, and data interpretation for the IR and NMR analysis of nicotinic acid hydrazide.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are indispensable tools in modern chemistry and drug development. Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, offers detailed insights into the molecular structure by mapping the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[3][4] Together, these methods provide a powerful approach for the unambiguous identification and structural elucidation of organic compounds like nicotinic acid hydrazide.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive analytical technique that identifies functional groups within a molecule.[5] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to different vibrational modes (e.g., stretching and bending) of the functional groups.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and convenient method for obtaining the IR spectrum of a solid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Preparation: Place a small amount of nicotinic acid hydrazide powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Spectrum Recording: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of nicotinic acid hydrazide exhibits characteristic absorption bands corresponding to its various functional groups. The key vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3187–3414 | N-H Stretching | Amine (-NH₂) and Amide (-NH) |

| ~3050 | C-H Stretching | Aromatic Ring |

| 1635–1664 | C=O Stretching (Amide I) | Carbonyl |

| ~1621 | C=N Stretching | Pyridine (B92270) Ring |

| ~1588 | N-H Bending (Amide II) | Amide |

| ~1422 | C-N Stretching | Amide |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.[6][7]

The presence of strong bands in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine and the secondary amide groups.[6] A strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the hydrazide group.[6] The bands corresponding to the aromatic C-H and C=N stretching vibrations confirm the presence of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule.[3] It is based on the interaction of nuclear spins with an external magnetic field.[4] For organic molecules, ¹H and ¹³C NMR are the most common types.

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of nicotinic acid hydrazide in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆).[8] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

-

NMR Tube: Transfer the solution into a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of nicotinic acid hydrazide in DMSO-d₆ shows distinct signals for the protons of the pyridine ring and the hydrazide moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.10 | Broad Singlet | 1H | -NH- (Amide) |

| ~9.17 | Singlet | 1H | H-2 (Pyridine) |

| ~8.84 | Doublet | 1H | H-6 (Pyridine) |

| ~8.32 | Doublet | 1H | H-4 (Pyridine) |

| ~7.63 | Multiplet | 1H | H-5 (Pyridine) |

| ~5.25 | Broad Singlet | 2H | -NH₂ (Amine) |

Note: The chemical shifts and multiplicities can be influenced by the solvent and concentration. The broad signals for the NH and NH₂ protons are due to quadrupole broadening and chemical exchange.[9] The signals for the NH and NH₂ protons are also D₂O exchangeable.[6]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carbonyl) |

| ~152 | C-2 (Pyridine) |

| ~148 | C-6 (Pyridine) |

| ~135 | C-4 (Pyridine) |

| ~129 | C-3 (Pyridine) |

| ~123 | C-5 (Pyridine) |

Note: The chemical shifts are approximate and can vary based on experimental conditions.[6] The downfield chemical shift of the carbonyl carbon is characteristic of an amide functional group.

Workflow for Spectroscopic Characterization

The logical flow for the spectroscopic analysis of a compound like nicotinic acid hydrazide involves a series of steps from sample preparation to final structure confirmation. The following diagram illustrates this general workflow.

Caption: Workflow for the spectroscopic characterization of nicotinic acid hydrazide.

Conclusion

The combined application of IR and NMR spectroscopy provides a robust framework for the comprehensive characterization of nicotinic acid hydrazide. IR spectroscopy offers a quick and effective method for identifying the key functional groups, while ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of each atom. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and development of pharmaceuticals and other fine chemicals based on nicotinic acid hydrazide.

References

- 1. amherst.edu [amherst.edu]

- 2. webassign.net [webassign.net]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. NICOTINIC ACID HYDRAZIDE(553-53-7) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Mechanism of Action of Nicotinic Acid Hydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the pyridine (B92270) nucleotide coenzymes NAD and NADP, making its derivatives a subject of significant interest in medicinal chemistry. When modified to form nicotinic acid hydrazide and its subsequent derivatives, typically hydrazones, these compounds exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows. The versatility of the hydrazide-hydrazone scaffold allows these molecules to engage with a variety of biological targets, leading to applications ranging from antitubercular to enzyme inhibition.

Core Mechanism: Antitubercular Activity

A primary focus of research into nicotinic acid hydrazide derivatives has been their potent activity against Mycobacterium tuberculosis. This action is largely believed to mirror that of the frontline anti-TB drug isoniazid (B1672263) (INH), a structural analogue.

Mechanism: Many nicotinic acid hydrazide derivatives are considered prodrugs. Upon entering the mycobacterium, they are activated by the catalase-peroxidase enzyme, KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential structural components of the mycobacterial cell wall. Inhibition of their synthesis disrupts the cell wall's integrity, leading to bacterial cell death.[1][2]

Logical Pathway for Antitubercular Action

Caption: Proposed mechanism of antitubercular nicotinic acid hydrazide derivatives.

Quantitative Data: Antitubercular Activity

The efficacy of these derivatives is often quantified by their Minimum Inhibitory Concentration (MIC). Lipophilicity and specific substitutions on the aromatic rings play a crucial role in their potency.[3][4]

| Compound Series | Specific Derivative Example | Substitution | MIC (µg/mL) vs M. tuberculosis | Reference |

| Isatin Hydrazides | 8c | 5-Bromo on isatin | 6.25 | [3][4] |

| Isatin Hydrazides | 8b | 5-Chloro on isatin | 12.5 | [3][4] |

| Isatin Hydrazides | 8a | Unsubstituted isatin | 25 | [3][4] |

| 6-Aryl-2-methylnicotinohydrazides | 4a, 4b, 4f | Various aryl groups | 25 | [4] |

| Aldehyde Hydrazides | 7d, 7f | Lipophilic aldehydes | 100 | [3] |

Diverse Mechanisms: Enzyme Inhibition

Beyond their antitubercular effects, nicotinic acid derivatives have been engineered to inhibit various enzymes implicated in other diseases.

Certain derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes that are key to carbohydrate digestion. Inhibiting these enzymes can help manage postprandial hyperglycemia in type 2 diabetes.[5]

Mechanism: Kinetic studies have revealed that the most effective of these compounds act as noncompetitive inhibitors .[5][6] This means they bind to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.

Noncompetitive Enzyme Inhibition Model

Caption: Mechanism of noncompetitive α-amylase and α-glucosidase inhibition.

Quantitative Data: Enzyme Inhibition

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 8 | α-Amylase | 20.5 | [5][6] |

| 44 | α-Amylase | 58.1 | [5][6] |

| 39 | α-Glucosidase | 26.4 | [5][6] |

| 35 | α-Glucosidase | 32.9 | [5][6] |

Hydrazone derivatives are a well-known class of MAO inhibitors. Certain nicotinic acid hydrazones have shown potent and selective inhibitory activity against human MAO-A and MAO-B, enzymes that metabolize neurotransmitters and are targets for treating depression and neurodegenerative diseases.[7]

Quantitative Data: MAO Inhibition

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |

| 2b | hMAO-A | 0.028 | Selective | [7] |

| 2a | hMAO-A | 0.342 | Selective | [7] |

| Moclobemide (Standard) | hMAO-A | 6.061 | - | [7] |

| Selegiline (Standard) | hMAO-B | 0.040 | - | [7] |

Other Reported Biological Activities

-

Antimicrobial and Antifungal: Various Schiff base and 1,3,4-oxadiazoline derivatives of nicotinic acid hydrazide show significant activity against Gram-positive bacteria, including MRSA strains, and various fungi.[8][9]

-

Antioxidant: Certain derivatives exhibit notable antioxidant potential by scavenging free radicals, as demonstrated in DPPH and ABTS assays.[10] The proposed mechanism involves hydrogen atom transfer (HAT) from the thioenol tautomer of the molecule.[10]

-

Anti-inflammatory: Some derivatives have shown anti-inflammatory activity in carrageenan-induced paw edema models, with nitro-substituted compounds being particularly active.[11]

Quantitative Data: Antimicrobial & Antioxidant Activity

| Compound | Activity Type | Target Organism/Assay | MIC or IC50 | Reference |

| 13 (5-nitrofuran substituent) | Antibacterial | S. epidermidis | 1.95 µg/mL | [9] |

| 13 (5-nitrofuran substituent) | Antibacterial | S. aureus (MRSA) | 7.81 µg/mL | [9] |

| NcA-3 | Antioxidant | DPPH Assay | 0.183 mM | [10] |

| NcA-1, NcA-2, NcA-7 | Antioxidant | DPPH Assay (in DMSO/water) | 0.114 - 0.638 mM | [10] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of these derivatives.

The synthesis is typically a two-step process. First, nicotinic acid is converted to its hydrazide. Second, the hydrazide is condensed with an appropriate aldehyde or ketone to yield the final hydrazone derivative (Schiff base).[3][8]

Experimental Workflow for Synthesis

Caption: General two-step synthesis of nicotinic acid hydrazone derivatives.

Protocol:

-

Synthesis of Nicotinic Acid Hydrazide: A mixture of ethyl nicotinate (B505614) (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol (B145695) is refluxed for 3-5 hours.[3] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting solid precipitate is filtered, washed, and recrystallized to yield pure nicotinic acid hydrazide.

-

Synthesis of Hydrazone Derivative: Nicotinic acid hydrazide (1 equivalent) is dissolved in ethanol. A catalytic amount of glacial acetic acid is added. The desired aldehyde or ketone (1 equivalent) is then added to the mixture. The reaction is refluxed for 4-6 hours.[3] After cooling, the precipitated product is filtered, dried, and purified by recrystallization.

This colorimetric assay is a common method to determine the MIC of compounds against M. tuberculosis.[3]

Protocol:

-

A 96-well microplate is prepared with Middlebrook 7H9 broth.

-

The test compounds are serially diluted in the wells.

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

Isoniazid and pyrazinamide (B1679903) are used as standard drug controls. Wells with bacteria only (no drug) and sterile wells serve as positive and negative controls, respectively.

-

The plate is incubated at 37 °C for 5-7 days.

-

Following incubation, a freshly prepared mixture of Alamar Blue reagent and Tween 80 is added to each well.

-

The plate is re-incubated for 24 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

This assay measures the hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate.[7]

Protocol:

-

The assay is performed in a 96-well plate containing a phosphate (B84403) buffer (pH 7.4).

-

Human recombinant MAO-A or MAO-B enzyme is added to the wells.

-

Various concentrations of the test compounds (nicotinic acid derivatives) are added and pre-incubated with the enzyme at 37 °C.

-

The reaction is initiated by adding a substrate mixture containing p-tyramine, horseradish peroxidase, and the Amplex Red® reagent.

-

The plate is incubated at 37 °C for 30 minutes in the dark.

-

The fluorescence (excitation 530 nm, emission 590 nm) generated by the reaction of H₂O₂ with the Amplex Red® reagent is measured using a microplate reader.

-

The percent inhibition is calculated relative to a control without any inhibitor. IC50 values are determined from dose-response curves.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jrmg.um.edu.my [jrmg.um.edu.my]

- 9. mdpi.com [mdpi.com]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

- 11. [PDF] Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Nicotinic Acid Hydrazide (CAS 553-53-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical, physical, and biological properties of nicotinic acid hydrazide, a key building block in medicinal chemistry.

Chemical and Physical Properties

Nicotinic acid hydrazide, also known as nicotinohydrazide, is a heterocyclic organic compound derived from nicotinic acid. It presents as a white to off-white crystalline powder or fine needle-like crystals.[1]

Table 1: Physicochemical Properties of Nicotinic Acid Hydrazide

| Property | Value | Source(s) |

| CAS Number | 553-53-7 | [2] |

| Molecular Formula | C₆H₇N₃O | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | White to off-white crystalline powder/needles | [1] |

| Melting Point | 159-164 °C | [3] |

| Boiling Point | ~252 °C (estimated) | [3] |

| Solubility | Soluble in water (50 mg/mL) and alcohol. | [4] |

| pKa | 11.43 ± 0.10 (predicted) | [3] |

| XLogP3 | -0.7 | [5] |

| InChI Key | KFUSANSHCADHNJ-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural identity of nicotinic acid hydrazide is confirmed by various spectroscopic methods.

Table 2: Key Spectroscopic Data for Nicotinic Acid Hydrazide

| Technique | Data | Source(s) |

| FT-IR (cm⁻¹) | ~3414-3187 (N-H, NH₂ stretching), ~1664-1635 (C=O stretching, Amide I) | [3] |

| ¹H NMR (DMSO-d₆, ppm) | ~10.10 (s, 1H, -NH-), ~9.17 (s, 1H, Ar-H), ~8.84 (d, 1H, Ar-H), ~8.32 (d, 1H, Ar-H), ~7.63 (t, 1H, Ar-H), ~5.25 (s, 2H, -NH₂) | [1] |

| ¹³C NMR (DMSO-d₆, ppm) | ~167 (C=O), ~150 (Ar-C), ~147 (Ar-C), ~132 (Ar-C), ~121 (Ar-C) | [6][7] |

| Mass Spec. (EI, m/z) | 137 (M⁺), 106 ([M-NHNH₂]⁺), 78 ([C₅H₄N]⁺), 51 | [5][8] |

Biological Activity and Mechanism of Action

Nicotinic acid hydrazide is primarily recognized for its role as a precursor to compounds with antitubercular activity.[2] Its structural isomer, isonicotinic acid hydrazide (isoniazid), is a frontline drug for tuberculosis treatment. It is widely accepted that nicotinic acid hydrazide derivatives function via a similar mechanism.

The primary mode of action is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2][9] This process is initiated by the activation of the hydrazide prodrug by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently binds to an NAD⁺ adduct, which in turn inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for elongating fatty acids to form mycolic acids.[9] Disruption of this pathway compromises the integrity of the cell wall, leading to bacterial death.

While numerous derivatives of nicotinic acid hydrazide show potent activity against Mycobacterium tuberculosis H37Rv with MIC values as low as 6.25 µg/mL, the parent compound is often considered a scaffold for derivatization to enhance activity.[9][10]

Additionally, nicotinic acid hydrazide and its derivatives are known inhibitors of peroxidase enzymes.[2] Aromatic hydrazides have been shown to be potent inhibitors of prostaglandin (B15479496) H₂ synthase-2 (PGHS-2) peroxidase activity, with some exhibiting IC₅₀ values in the 6-100 µM range.[11]

Caption: Presumed mechanism of antitubercular action.

Experimental Protocols

Synthesis of Nicotinic Acid Hydrazide

This protocol describes a common method for synthesizing nicotinic acid hydrazide from an ester precursor.

Workflow Diagram:

Caption: General workflow for synthesis and purification.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl nicotinate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (80-99%, ~5-10 equivalents) dropwise with stirring. A precipitate may form immediately.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A white solid will precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product, either by air drying or in a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification by Recrystallization

-

Dissolution: Dissolve the crude nicotinic acid hydrazide in a minimum amount of boiling ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry thoroughly.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for purity analysis.

-

Column: C18, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with an additive like formic acid or phosphoric acid for pH control and improved peak shape).

-

Detection: UV at 261 nm.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This method allows for the separation of nicotinic acid hydrazide from its precursors and potential impurities.

References

- 1. NICOTINIC ACID HYDRAZIDE(553-53-7) 1H NMR [m.chemicalbook.com]

- 2. CAS 553-53-7: Nicotinic acid, hydrazide | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C6H7N3O | CID 11112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic acid hydrazide [webbook.nist.gov]

- 9. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nicotinic Acid Hydrazide|High-Purity Research Chemical [benchchem.com]

- 11. Aromatic hydroxamic acids and hydrazides as inhibitors of the peroxidase activity of prostaglandin H2 synthase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigations into the Molecular Structure of Nicotinic Acid Hydrazide: A Technical Guide

Introduction

Nicotinic acid hydrazide, a derivative of nicotinic acid (Vitamin B3), is a versatile molecule that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant pharmacological activities. Its structural features, including the pyridine (B92270) ring and the hydrazide moiety, make it a subject of considerable interest in medicinal chemistry and drug design. Theoretical and computational studies play a pivotal role in elucidating the molecular geometry, electronic properties, and reactivity of nicotinic acid hydrazide, providing valuable insights for the development of novel therapeutic agents. This technical guide offers an in-depth overview of the theoretical studies on the molecular structure of nicotinic acid hydrazide, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in nicotinic acid hydrazide has been investigated through both experimental techniques, such as X-ray crystallography and gas electron diffraction, and computational methods, primarily Density Functional Theory (DFT). These studies reveal the intricate details of its bond lengths, bond angles, and conformational possibilities.

Experimental Structural Parameters

Experimental methods provide a direct look at the molecular structure in different phases. X-ray diffraction of single crystals has determined the geometry in the solid state, while gas electron diffraction has provided insights into its conformation in the gas phase.

Table 1: Experimental Crystal Structure Data for Nicotinic Acid Hydrazide

| Parameter | Value | Reference |

| Formula | C₆H₇N₃O | [1] |

| Molecular Weight | 137.15 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [2] |

| a | 3.8855 (7) Å | [1] |

| b | 10.5191 (5) Å | [1] |

| c | 15.9058 (9) Å | [1] |

| V | 650.10 (13) ų | [1] |

| Z | 4 | [1] |

| Dihedral Angle (Pyridine Ring and Hydrazide Group) | 34.0 (2)° | [2] |

Note: The unit cell parameters may vary slightly between different crystallographic studies.

In the solid state, the molecule is stabilized by a network of intermolecular hydrogen bonds.[1][2] A notable feature is the dihedral angle between the pyridine ring and the hydrazide group, indicating a non-planar conformation.[2] Gas-phase studies have shown that nicotinic acid hydrazide can exist in multiple conformations, with two being predominant.[2]

Theoretical (Computational) Structural Parameters

Computational chemistry, particularly DFT, has been extensively used to model the molecular structure of nicotinic acid hydrazide. The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly employed level of theory for geometry optimization.[3][4] These calculations provide optimized bond lengths and angles that are generally in good agreement with experimental data.

Table 2: Comparison of Selected Experimental and Theoretical Bond Lengths and Angles for Nicotinic Acid Hydrazide (and its derivatives)

| Bond/Angle | Experimental Value (Å or °) | Theoretical Value (Å or °) | Method |

| C=O | - | 1.236 (derivative) | DFT/ωB97XD |

| C-N (amide) | - | 1.342 (derivative) | DFT/ωB97XD |

| N-N | - | 1.392 (derivative) | DFT/ωB97XD |

| C-N-N (amide) | - | 120.63 (derivative) | DFT/ωB97XD |

Note: Direct comparison for the parent nicotinic acid hydrazide is limited in the provided search results. The data for the derivative provides an indication of typical bond lengths.

The differences observed between solid-state experimental values and gas-phase theoretical calculations can often be attributed to the influence of intermolecular interactions in the crystal lattice.

Caption: A typical workflow for the computational analysis of nicotinic acid hydrazide.

Spectroscopic Properties

Spectroscopic techniques are fundamental in characterizing the structure and bonding of nicotinic acid hydrazide. Theoretical calculations are invaluable for interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR and Raman)

The vibrational modes of nicotinic acid hydrazide have been studied using FT-IR and Raman spectroscopy, with DFT calculations aiding in the assignment of characteristic peaks.

Table 3: Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Nicotinic Acid Hydrazide and its Derivatives

| Vibrational Mode | Experimental Range (cm⁻¹) | Theoretical Range (cm⁻¹) | Reference |

| N-H and NH₂ stretching | 3187 - 3414 | - | [5] |

| C=O stretching | 1635 - 1664 | - | [5] |

| C-H stretching | 2818 - 3081 | - | - |

Note: Specific theoretical values for the parent molecule were not available in the search results, but studies on derivatives show good correlation between experimental and calculated frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard methods for elucidating the chemical environment of the hydrogen and carbon atoms in nicotinic acid hydrazide. Theoretical calculations of chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) can predict and help assign the experimental signals.[3][4]

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Nicotinic Acid Hydrazide Derivatives

| Proton/Carbon | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| NH (exchangeable) | 9.58 - 12.05 | - | [5] |

| NH₂ (exchangeable) | 4.52 - 4.60 | - | [5] |

| -CH=N- (methine) | 8.06 - 8.96 | - | [5] |

| Carbonyl (=C-C=O) | - | 162.00 - 170.39 | [5] |

Electronic Properties and Chemical Reactivity

The electronic structure of nicotinic acid hydrazide governs its reactivity and potential as a pharmacophore. Computational methods provide deep insights into its electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity.[6]

Table 5: Calculated Electronic Properties of Nicotinic Acid Hydrazide Derivatives

| Parameter | Value (eV) | Computational Method |

| E(HOMO) | - | DFT/B3LYP/6-311++G(d,p) |

| E(LUMO) | - | DFT/B3LYP/6-311++G(d,p) |

| Energy Gap (ΔE) | - | DFT/B3LYP/6-311++G(d,p) |

Note: Specific energy values for the parent nicotinic acid hydrazide were not consistently reported across the search results, but the methodology is well-established.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

References

- 1. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis, characterization and theoretical study on nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PlumX [plu.mx]

- 5. mdpi.com [mdpi.com]

- 6. irjweb.com [irjweb.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from Nicotinic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Schiff bases derived from nicotinic acid hydrazide, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3][4] Protocols for both conventional synthesis using acid catalysis and a green chemistry approach employing a natural catalyst are presented. Furthermore, this guide outlines the necessary characterization techniques and summarizes key quantitative data for the synthesized compounds. The potential therapeutic applications, including antibacterial and wound healing activities, are also discussed, providing a comprehensive resource for researchers in the field.[1][5]

Introduction

Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are versatile ligands that readily form stable complexes with transition metals and exhibit a wide range of pharmacological activities.[4][6][7] The reaction between a primary amine and a carbonyl compound (aldehyde or ketone) forms the basis of their synthesis.[8] Hydrazide-hydrazone derivatives, in particular, have demonstrated promising antimicrobial potential.[1] Nicotinic acid hydrazide, a structural isomer of the well-known anti-tubercular drug isoniazid, serves as a valuable precursor for synthesizing novel Schiff bases with potential therapeutic applications.[1] This document details the synthesis, characterization, and potential applications of this important class of compounds.

I. Synthesis Protocols

Two primary methods for the synthesis of Schiff bases from nicotinic acid hydrazide are detailed below: a conventional method involving reflux with an acid catalyst and a green, room-temperature method using a natural acid catalyst.

A. Conventional Synthesis Protocol (Acetic Acid Catalysis)

This protocol describes a general one-pot synthesis of Schiff bases from nicotinic acid hydrazide and various aldehydes using glacial acetic acid as a catalyst under reflux conditions.[1]

Materials:

-

Nicotinic acid hydrazide

-

Substituted aldehyde (e.g., salicylaldehyde, o-vanillin)[8][9]

-

Ethanol (B145695) (HPLC grade)

-

Glacial acetic acid

-

Round bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Iodine chamber for TLC visualization

Procedure:

-

In a 50 mL round bottom flask, dissolve 0.5 mmol of nicotinic acid hydrazide (68.5 mg) in 20 mL of HPLC grade ethanol.[1]

-

Add 1 mL of glacial acetic acid to the solution to act as a catalyst.[1]

-

To this mixture, add one molar equivalent (0.5 mmol) of the desired aldehyde.[1]

-

Set up the flask for reflux and heat the reaction mixture to 80°C for 12 hours with continuous stirring.[1]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into crushed ice to precipitate the solid product.[10]

-

Filter the resulting solid using a Buchner funnel and wash with cold water.[8][10]

-

Recrystallize the crude product from ethanol to obtain the purified Schiff base.[8]

-

Dry the purified product and determine the yield and melting point.

B. Green Synthesis Protocol (Lemon Juice Catalysis)

This protocol offers an environmentally benign alternative for the synthesis of nicotinic acid hydrazide Schiff bases using lemon juice as a natural acid catalyst at room temperature.[10]

Materials:

-

Nicotinic acid hydrazide

-

Substituted aldehyde

-

Ethanol

-

Fresh lemon juice

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Crushed ice

Procedure:

-

Dissolve 0.01 mol of nicotinic acid hydrazide in 5.0 mL of ethanol in a beaker with swirling.[10]

-

Add 2.0 mL of filtered, light yellow colored lemon juice to the solution.[10]

-

Add 0.01 mol of the desired aldehyde to the reaction mixture.[10]

-

Stir the reaction mixture at room temperature for 15 minutes.[10]

-

Monitor the reaction to completion using TLC.[10]

-

Once the reaction is complete, pour the mixture into crushed ice.[10]

-

Filter the solid product using a Buchner funnel and wash with water.[10]

-

Recrystallize the solid from alcohol to obtain the pure Schiff base.[10]

-

Dry the product and record the yield and melting point.

II. Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

-

Melting Point: Determined using a melting point apparatus.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as -C=N- (imine), C=O (amide), and N-H.[1][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the formation of the Schiff base.[1][9]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[1]

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.[1][10]

III. Quantitative Data Summary

The following tables summarize typical quantitative data obtained for Schiff bases synthesized from nicotinic acid hydrazide.

Table 1: Physicochemical and Yield Data for Synthesized Schiff Bases.

| Compound ID | Molecular Formula | Aldehyde Precursor | Yield (%) | Melting Point (°C) |

| C-1 | C₁₃H₁₁N₃O₂ | 4-Hydroxybenzaldehyde | 91.28 | 243.4 - 246.8 |

| C-5 | C₂₂H₁₈N₆O₂ | Terephthalaldehyde | 91.35 | 209 - 211 |

Data sourced from Burki et al. (2020)[1]

Table 2: Spectroscopic Data for a Representative Schiff Base (C-1).

| Spectroscopic Technique | Key Peaks/Shifts |

| FT-IR (KBr, cm⁻¹) | 3442.9 (O-H), 1650.1 (C=O), 1604.0 (aromatic C-H), 1515.6 (-C=N-) |

| ¹H NMR (400 MHz, MeOD, δ ppm) | 9.95 (s, 1H, OH), 9.04 (s, 1H, pyridine-CH), 8.73 (d, 1H, pyridine-CH), 8.34 (s, 1H, -N=CH-), 8.22 (d, 1H, pyridine-CH), 7.53 (t, 3H, aromatic-CH), 6.82 (d, 2H, aromatic-CH) |

| EI-MS (m/z) | 241.2 (found), 241.09 (calculated) |

Data sourced from Burki et al. (2020)[1]

IV. Biological Applications and Protocols

Schiff bases of nicotinic acid hydrazide have been investigated for various biological activities, most notably as antibacterial and wound-healing agents.[1][5]

A. Antibacterial Activity Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized Schiff bases against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

Materials:

-